molecular formula C42H30O25 B12409819 Galloyl-bis-HHDP glucose

Galloyl-bis-HHDP glucose

Cat. No.: B12409819
M. Wt: 934.7 g/mol
InChI Key: HPWMJQZURPJUPS-NWGFMSHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galloyl-bis-HHDP glucose is a type of ellagitannin, a class of hydrolyzable tannins. This compound is known for its significant biological activities, including anti-inflammatory and antioxidant properties. It is commonly found in various plants, including pomegranate leaves and raspberry bioresidues .

Preparation Methods

Synthetic Routes and Reaction Conditions

Galloyl-bis-HHDP glucose can be isolated from natural sources such as pomegranate leaves and raspberry bioresidues. The extraction process typically involves hydroalcoholic extraction followed by purification using high-speed countercurrent chromatography . The solvent system used for this chromatography is often a mixture of n-hexane, ethyl acetate, methanol, and water in specific ratios .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant materials. The process includes solvent extraction, filtration, and purification steps to obtain the compound in high purity. The use of advanced chromatographic techniques ensures the efficient separation and isolation of this compound from other plant constituents .

Chemical Reactions Analysis

Types of Reactions

Galloyl-bis-HHDP glucose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with enhanced antioxidant and anti-inflammatory properties. These derivatives are often used in scientific research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functional groups, which enhance its biological activities compared to other similar compounds. Its ability to modulate multiple molecular pathways makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C42H30O25

Molecular Weight

934.7 g/mol

IUPAC Name

[(1R,2R,19S,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,24,39-tetraoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C42H30O25/c43-15-1-9(2-16(44)26(15)49)38(58)64-21-3-10-8-63-39(59)11-4-17(45)27(50)31(54)22(11)23-12(5-18(46)28(51)32(23)55)40(60)65-35(10)37-36(21)66-41(61)13-6-19(47)29(52)33(56)24(13)25-14(42(62)67-37)7-20(48)30(53)34(25)57/h1-2,4-7,10,21,35-37,43-57H,3,8H2/t10-,21-,35-,36+,37-/m1/s1

InChI Key

HPWMJQZURPJUPS-NWGFMSHWSA-N

Isomeric SMILES

C1[C@@H]2COC(=O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C(=O)O[C@H]2[C@@H]5[C@H]([C@@H]1OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O5)O)O)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

C1C2COC(=O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C(=O)OC2C5C(C1OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O5)O)O)O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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